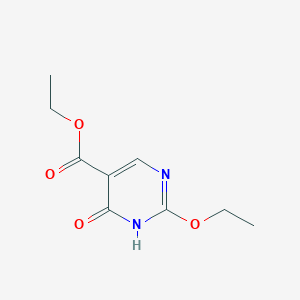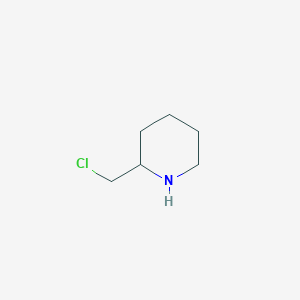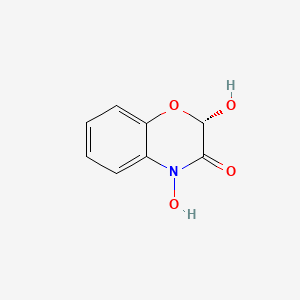
Methyl(2-methyl-1-phenylpropyl)amine
Descripción general
Descripción
Methyl(2-methyl-1-phenylpropyl)amine is a chemical compound with the IUPAC name N,2-dimethyl-1-phenyl-1-propanamine . It has a molecular weight of 163.26 and its InChI code is 1S/C11H17N/c1-9(2)11(12-3)10-7-5-4-6-8-10/h4-9,11-12H,1-3H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C11H17N/c1-9(2)11(12-3)10-7-5-4-6-8-10/h4-9,11-12H,1-3H3 . The spectroscopy of amines can provide more details about the structure .Chemical Reactions Analysis
Amines, including this compound, can undergo various reactions such as alkylation and acylation . They can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stable under normal conditions and should be stored at room temperature .Aplicaciones Científicas De Investigación
Corrosion Inhibition Methyl(2-methyl-1-phenylpropyl)amine derivatives have been studied for their application as corrosion inhibitors for mild steel in acidic environments. Research demonstrates that certain amine derivatives can form protective films on the steel surface, significantly improving corrosion resistance. Electrochemical measurements and surface analysis, supported by theoretical studies like density functional theory and molecular dynamics simulation, suggest that these compounds exhibit high inhibition efficiency, with the presence of specific substituent groups enhancing performance. This highlights the potential of amine derivatives in protective coatings and anticorrosion treatments (Boughoues et al., 2020).
Photophysical Properties The synthesis and investigation into the photophysical properties of conjugated acyclic arylamine derivatives, including N-(4-methylphenyl)-N-(2-methyl-1-phenylpropyl)amine, have been conducted. These studies explore how the solvent's polarity and the presence of substituents affect the absorption and emission spectra, as well as fluorescence quantum yields. This research contributes to the understanding of the photophysical behavior of these compounds, which is crucial for their potential applications in optoelectronic devices and materials science (Kósa et al., 2007).
Organic Synthesis and Drug Development this compound has been utilized in organic synthesis, notably in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This methodology offers a route to synthesize complex molecules, including pharmaceuticals, by enabling the incorporation of the amine functionality into various molecular frameworks. Such synthetic strategies are pivotal in the development of new drugs and therapeutic agents, underscoring the importance of this compound derivatives in medicinal chemistry (Lifchits & Charette, 2008).
Functionalized Ceramics for CO2 Adsorption Research into tailoring amine-functionalized hybrid ceramics for CO2 adsorption has shown that materials derived from aminopropyl group-bearing polysiloxane precursors, including those modified with this compound structures, exhibit significant CO2 adsorption capacities. These materials, developed through low-temperature pyrolysis, offer promising solutions for CO2 capture and gas separation technologies, addressing environmental and energy challenges (Prenzel et al., 2014).
Antimicrobial and Cytotoxic Activities Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial and cytotoxic activities. This research indicates the potential of these compounds in developing new therapeutic agents against microbial infections and cancer, highlighting the diverse biological applications of this compound derivatives (Noolvi et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl(2-methyl-1-phenylpropyl)amine primarily targets the Amine Oxidase [flavin-containing] B in humans . This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines, playing a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function
Biochemical Pathways
Given its target, it can be inferred that it may influence the metabolic pathways of biogenic and xenobiotic amines .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain unknown .
Result of Action
Given its potential inhibitory action on Amine Oxidase [flavin-containing] B, it might affect the metabolism of certain amines, potentially leading to alterations in neurotransmission and vascular function .
Propiedades
IUPAC Name |
N,2-dimethyl-1-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)11(12-3)10-7-5-4-6-8-10/h4-9,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEORWDKFFDSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256211 | |
| Record name | N-Methyl-α-(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56129-56-7 | |
| Record name | N-Methyl-α-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56129-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-α-(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(2-methyl-1-phenylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate](/img/structure/B3272019.png)
![5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3272029.png)


![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)

